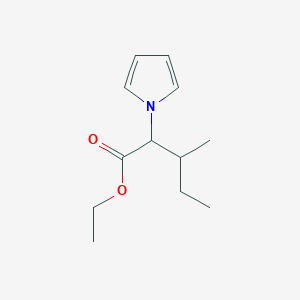![molecular formula C16H13N3OS B1418102 6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol CAS No. 337923-17-8](/img/structure/B1418102.png)
6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol
Overview
Description
6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol (6-PMSMP) is a synthetic organic compound with a broad range of applications in research and development. It is a relatively new compound, first synthesized in 2019, and has been studied extensively in the past few years. 6-PMSMP has been found to have several interesting properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential to modulate the activity of several important enzymes and receptors in the body.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
A study detailed the synthesis and crystal structure of a related compound, focusing on its dimeric layered structure. The molecular structure demonstrates absence of intramolecular stacking in the crystalline state, highlighting intermolecular interactions such as hydrogen bonding and arene-arene interactions (Avasthi et al., 2002).
Another research effort described the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. The study showcases a methodology for the synthesis of a new series of compounds, indicating potential for varied chemical modifications and applications (dos Santos et al., 2015).
The domino reaction of a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids has been explored, revealing insights into substrate cleavage and the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This study contributes to the understanding of chemical reactivity and potential synthetic applications (Erkin & Ramsh, 2014).
Electronic and Optical Properties
Research on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, has highlighted their structural parameters, electronic, linear, and nonlinear optical properties. The study utilized density functional theory (DFT) and experimental analysis to explore the significance of pyrimidine rings in fields like medicine and nonlinear optics (NLO), indicating the potential of these compounds for optoelectronic applications (Hussain et al., 2020).
Another investigation conducted spectroscopic analysis (FT-IR and FT-Raman) of a related compound, aiming to understand its vibrational assignments, HOMO-LUMO, NBO, MEP analysis, and molecular docking study. The study suggests potential chemotherapeutic applications and highlights the compound's nonlinear optical behavior (Alzoman et al., 2015).
properties
IUPAC Name |
4-(phenylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-10-13(11-21-14-4-2-1-3-5-14)18-16(19-15)12-6-8-17-9-7-12/h1-10H,11H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGXGGUYJQTXOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



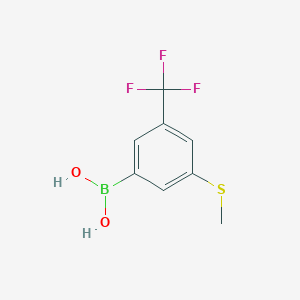
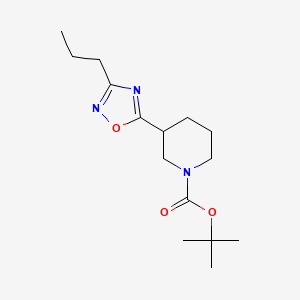
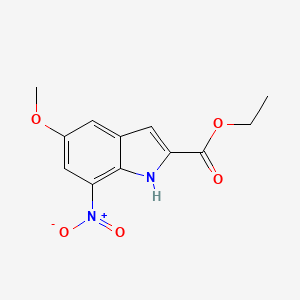
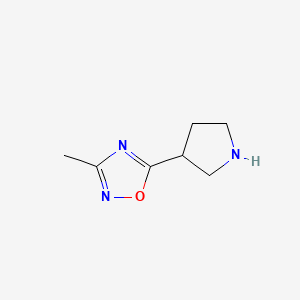
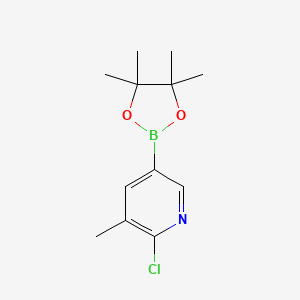
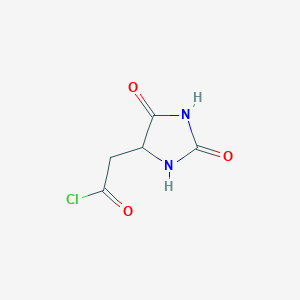
![(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid](/img/structure/B1418030.png)
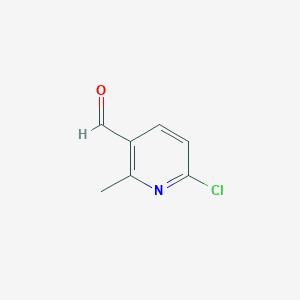
![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)
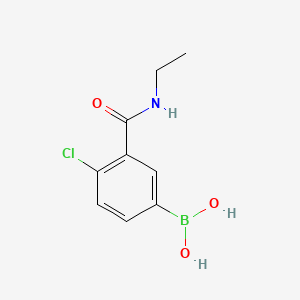
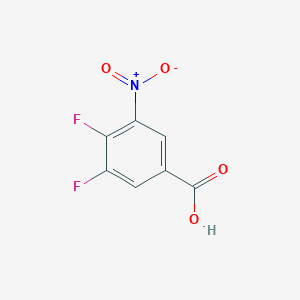

![3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B1418036.png)
